8-N-Ethylquinoline-5,8-diamine
Overview
Description
8-N-Ethylquinoline-5,8-diamine, also known as 8-EAQ, is a heterocyclic organic compound. It has the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to quinoxalines, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with an ethyl group attached to the nitrogen atom at the 8th position and two amine groups attached at the 5th and 8th positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not explicitly mentioned in the search results .Mechanism of Action
Target of Action
Many drugs work by binding to a specific protein or other molecule in the body, known as a target. This target could be an enzyme, a receptor, or another type of molecule. The drug’s interaction with its target can inhibit or enhance the target’s function, leading to therapeutic effects .
Mode of Action
The mode of action of a drug refers to how it interacts with its target. This could involve binding to a specific site on the target, causing a conformational change, or blocking the target’s normal function .
Biochemical Pathways
Once a drug has interacted with its target, it can affect various biochemical pathways. This could involve altering signal transduction pathways, affecting gene expression, or influencing cellular metabolism .
Pharmacokinetics
Pharmacokinetics refers to how the body processes a drug, including absorption, distribution, metabolism, and excretion (ADME). Factors such as the drug’s chemical properties, route of administration, and the patient’s physiology can all influence pharmacokinetics .
Result of Action
The result of a drug’s action can vary widely depending on its target and mode of action. This could range from relieving symptoms, curing a disease, or preventing a condition from developing .
Action Environment
The action environment of a drug refers to the conditions under which it is effective. This can include factors such as the pH of the environment, the presence of other molecules, and the physical state of the drug .
Properties
IUPAC Name |
8-N-ethylquinoline-5,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-13-10-6-5-9(12)8-4-3-7-14-11(8)10/h3-7,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXICSUQDPHFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)N)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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